![molecular formula C32H27F4N5O3 B1662371 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 473722-68-8](/img/structure/B1662371.png)
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.
Scientific Research Applications
Chemokine Receptor CXCR3 Antagonism
N-[1-[3-(4-Ethoxyphenyl)-4-Oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-Fluoro-3-(Trifluoromethyl)phenyl]-N-(Pyridin-3-ylmethyl)acetamide, identified in research as VUF10472/NBI-74330, acts as a noncompetitive antagonist at the human CXCR3 receptor. This receptor is implicated in various inflammatory diseases like rheumatoid arthritis, multiple sclerosis, psoriasis, and allograft rejection in transplantation patients. The compound blocks the action of CXCL10 and CXCL11 at the CXCR3 receptor and exhibits inverse agonistic properties. This activity makes it significant in exploring treatments for these inflammatory diseases (Verzijl et al., 2008).
Negative Allosteric Modulators of CXCR3
Further research on similar compounds indicates their role as negative allosteric modulators of the CXC-motif chemokine receptor CXCR3. This involves probe-dependent inhibition of CXCR3 signaling. By using site-directed mutagenesis combined with homology modeling and docking, amino acids contributing to modulator binding and signaling at CXCR3 were identified. Such compounds have the potential to modulate chemokine response, thereby influencing the treatment of diseases involving CXCR3 (Brox et al., 2018).
Application in Herbicide Development
Beyond its biomedical applications, derivatives of this compound structure have been explored in the field of agriculture, particularly in the synthesis of herbicides. One study synthesized and tested novel derivatives for their herbicidal activities. Compounds like these showed promising results against various dicotyledonous weeds, indicating a potential use in weed control and management strategies in agriculture (Wu et al., 2011).
Radioligand Development for Vasopressin Receptors
A derivative of this compound class, TASP0434299, was studied as a radioligand for arginine vasopressin 1B (V1B) receptor. It demonstrated high binding affinities and antagonistic activity at the human V1B receptor. This radioligand can be used in both in vitro and in vivo studies, providing a valuable tool for understanding V1B receptor occupancy in drug development or monitoring levels of this receptor in diseased conditions (Koga et al., 2016).
properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.